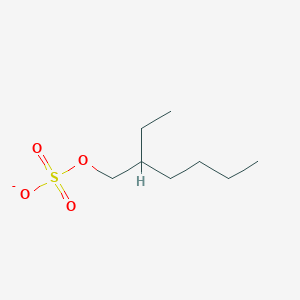
2-Ethylhexyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl sulfate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl sulfate involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. For example, one common method involves the reaction of precursor compounds under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process often involves the use of automated systems to monitor and control reaction parameters, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary, but they often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to elevated temperatures depending on the desired reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethylhexyl sulfate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and its use as a probe in biochemical assays. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl sulfate involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which this compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Ethylhexyl sulfate include other stable and reactive chemical compounds used in research and industry. Examples include compounds with similar functional groups or structural features that confer similar reactivity and stability.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity, which makes it particularly valuable for certain applications. Its ability to undergo a wide range of chemical reactions under controlled conditions also contributes to its uniqueness.
Propiedades
Fórmula molecular |
C8H17O4S- |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-ethylhexyl sulfate |
InChI |
InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)/p-1 |
Clave InChI |
MHGOKSLTIUHUBF-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)COS(=O)(=O)[O-] |
SMILES canónico |
CCCCC(CC)COS(=O)(=O)[O-] |
Punto de ebullición |
205 to 219 °F at 760 mmHg (NTP, 1992) |
Densidad |
1.114 at 71.1 °F (NTP, 1992) |
Punto de inflamación |
greater than 200 °F (NTP, 1992) |
Descripción física |
Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992) |
Solubilidad |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Presión de vapor |
22.5 mmHg at 77 °F (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















